molecular formula C8H19NO3 B3059817 Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- CAS No. 128620-95-1

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

Cat. No.: B3059817
CAS No.: 128620-95-1
M. Wt: 177.24 g/mol
InChI Key: VSOZELYPBULFAE-UHFFFAOYSA-N
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Description

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is a chemical compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes two methoxyethoxy groups attached to an ethanamine backbone. It is often used as a ligand in coordination chemistry, particularly with f-block metals, due to its ability to form stable complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can modulate the properties of the metal ions, such as their luminescence and redox behavior. The compound acts as a ligand, coordinating with the metal ions through its nitrogen and oxygen atoms, which facilitates various chemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is unique due to its ability to form stable complexes with a wide range of metal ions, particularly f-block metals. This property makes it highly valuable in coordination chemistry and various industrial applications .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZELYPBULFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563384
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128620-95-1
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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